N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-18-3-7-20(8-4-18)17-25-22(28)23(29)26-13-11-24(12-14-26)27(15-16-32-24)33(30,31)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCPIDLHJNOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of 471.6 g/mol. The structure includes a spirocyclic moiety and various functional groups that contribute to its biological activity.
Antimicrobial Activity
Compounds derived from similar scaffolds have exhibited promising antimicrobial properties. For example, derivatives containing thiazolidine rings have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The structure of this compound suggests potential for similar activities due to the presence of aromatic and heterocyclic components.
The mechanisms by which compounds similar to this compound exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many bioactive compounds target specific enzymes involved in tumor proliferation or bacterial metabolism.
- Disruption of Cellular Signaling : Compounds can interfere with signaling pathways critical for cell survival and replication.
- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells.
Case Study 1: Antitumor Efficacy
A study highlighted the efficacy of structurally related compounds in inhibiting the growth of ovarian carcinoma cells. The lead compound demonstrated a dose-dependent response with IC50 values in the low nanomolar range . This suggests that this compound may possess similar capabilities.
Case Study 2: Antibacterial Activity
Research on thiazolidine derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains such as E. coli and S. aureus. The most active compound achieved MIC values lower than 0.01 mg/mL . This indicates that N-(4-methylbenzyl)-2-oxo could be optimized for improved antimicrobial properties.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic diaza-oxa framework and acetamide substituents are shared among several analogs. Below is a detailed comparison with key compounds:
N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
- Structural Difference : The 4-methylbenzyl group in the target compound is replaced with a 4-methoxybenzyl moiety.
- Reduced lipophilicity compared to the methyl substituent may alter membrane permeability and metabolic stability .
Asinex 51217461: 2-(2-(Benzylsulfonyl)-3,3-dimethyl-2,8-diazaspiro[4.5]decan-8-yl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- Structural Differences :
- The spirocyclic core includes a benzylsulfonyl group instead of 4-tosyl.
- The acetamide substituent is a 4-(piperidin-1-ylsulfonyl)phenyl group.
- Functional Implications :
Asinex 51216586: 2-(3-Benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Structural Differences :
- The spirocycle is expanded to a [5.5]undecane system (vs. [4.5]decane).
- A tetrahydronaphthalen-2-yl group replaces the 4-methylbenzyl acetamide.
- The tetrahydronaphthalenyl group improves hydrophobic interactions in lipid-rich environments .
Key Data Table: Structural and Functional Comparison
*Binding energies from molecular docking studies against Fibroblast Growth Factor 2 (FGF2) .
Research Findings and Implications
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane core and subsequent functionalization. Key challenges include:
- Cyclization efficiency : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to promote spirocyclic ring formation .
- Tosyl group stability : Control reaction temperatures (e.g., 0–5°C during sulfonylation) to prevent premature deprotection .
- Purification : Employ column chromatography with gradient elution (hexane:EtOAc) to isolate intermediates.
| Optimization Parameter | Recommended Condition |
|---|---|
| Cyclization catalyst | BF₃·Et₂O (5 mol%) |
| Reaction solvent | Anhydrous DCM |
| Temperature control | 0–5°C (tosylation step) |
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core?
- ¹H/¹³C NMR : Assign diastereotopic protons in the spiro ring (δ 3.2–4.5 ppm for oxa-diaza groups) and confirm stereochemistry .
- X-ray crystallography : Resolve spirocyclic geometry and intermolecular interactions (e.g., hydrogen bonding with the acetamide group) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide vibrations (S=O at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking simulations predict biological targets for this compound?
- Target selection : Prioritize enzymes with conserved catalytic sites (e.g., proteases or kinases) based on structural analogs (e.g., spirocyclic anticonvulsants in ).
- Docking workflow :
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3ERT for kinase targets).
Use AutoDock Vina with flexible side chains in the binding pocket.
Validate with MM/GBSA binding energy calculations .
| Analog Compound | Reported Activity | Target |
|---|---|---|
| 8-Oxa-1,3-diazaspiro[4.5]decane derivatives | Anticonvulsant (IC₅₀: 12 nM) | GABA transaminase |
| Chromenone-acetamide hybrids | Antioxidant (EC₅₀: 8 µM) | ROS scavenging |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation time).
- Structural validation : Confirm compound integrity via LC-MS post-bioassay to rule out degradation .
- Meta-analysis : Compare EC₅₀/IC₅₀ values of analogs (e.g., substituent effects on the 4-methylbenzyl group) .
Q. How does the electronic environment of the tosyl group influence substitution reactivity?
The electron-withdrawing tosyl group activates the adjacent nitrogen for nucleophilic displacement. Key observations:
- SN2 reactivity : Higher yields in polar aprotic solvents (DMF > THF) due to stabilized transition states .
- Leaving group optimization : Tosylates outperform mesylates in regioselective substitutions (87% vs. 72% yield) .
Methodological Guidance for Data Interpretation
- Handling low-crystallinity compounds : Use microED for nanocrystalline samples (<1 µm) to resolve spirocyclic conformations .
- Quantifying bioactivity outliers : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
